molecular formula C19H25N3O2 B5735395 1-(2,3-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

1-(2,3-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5735395
M. Wt: 327.4 g/mol
InChI Key: CPSFYFBGSZGVDB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-(2-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2-pyridylmethyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2,3-dimethoxybenzyl group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to introduce the 2,3-dimethoxybenzyl group.

    Substitution with 2-pyridylmethyl group: Finally, the intermediate product is reacted with 2-pyridylmethyl chloride under similar conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzyl)-4-(2-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings or piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)-4-(2-pyridylmethyl)piperazine can be compared with other similar piperazine derivatives:

    Similar Compounds: 1-(2,3-Dimethoxybenzyl)piperazine, 1-(2-Pyridylmethyl)piperazine, and other substituted piperazines.

    Uniqueness: The presence of both 2,3-dimethoxybenzyl and 2-pyridylmethyl groups in the same molecule provides unique chemical and biological properties, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-23-18-8-5-6-16(19(18)24-2)14-21-10-12-22(13-11-21)15-17-7-3-4-9-20-17/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSFYFBGSZGVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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